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molecular formula C12H12O2 B3053396 4-Vinylbenzoylacetone CAS No. 53498-48-9

4-Vinylbenzoylacetone

Cat. No. B3053396
M. Wt: 188.22 g/mol
InChI Key: VARQWIBMHPMEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067702B2

Procedure details

Dry tetrahydrofuran (10 mL), sodium hydride (1.7 g, 70 mmol), and 4-vinyl-methylbenzoate (8.0 g, 49 mmol) were placed in a flame dried, three-necked, round bottomed flask equipped with a reflux condenser, nitrogen inlet, addition funnel and magnetic stir bar. Dry tetrahydrofuran (5 mL) and dry acetone (4.3 mL, 59 mmol) was added dropwise to the refluxing mixture containing 4-vinyl-methylbenzoate. The mixture was allowed to reflux for an additional two hours before allowed to cool to room temperature. Concentrated hydrochloric acid (1 mL) was added, the mixture was diluted with ether (50 mL) and water (50 mL), and the mixture was made acidic by a further addition of concentrated hydrochloric acid. The aqueous phase was rinsed with ether (2×50 mL), and the combined organic phase was washed with 1 M sodium hydroxide (3×50 mL). The combined alkali phases were rinsed with pentane. The alkali solution was acidified with concentrated hydrochloric acid, which formed a precipitate. The precipitate was removed from the aqueous phase by rinsing with ether (2×50 mL), and the combined organic phases were rinsed with saturated sodium bicarbonate solution (3×50 mL). The organic phase was dried with magnesium sulfate for 16 hours before filtration and isolation of the yellow material (4 g, 43% yield). 1H-NMR (200 MHz, 25° C., CDCl3): δ 16.12 (s, 1H), 7.83 (d, 2H), 7.45 (d, 2H), 6.70 (dd, 1H), 6.17 (s, 1H), 5.82 (d, 1H), 5.35 (d, 1H), 2.20 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
4-vinyl-methylbenzoate
Quantity
8 g
Type
reactant
Reaction Step Four
Name
4-vinyl-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
50 mL
Type
solvent
Reaction Step Nine
Name
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
43%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=O)=[C:7](C)[CH:6]=1)=[CH2:4].[CH3:15][C:16]([CH3:18])=[O:17].Cl.S([O-])([O-])(=O)=O.[Mg+2]>CCOCC.O.O1CCCC1>[CH:3]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([CH2:15][C:16](=[O:17])[CH3:18])=[O:11])=[CH:12][CH:13]=1)=[CH2:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
4-vinyl-methylbenzoate
Quantity
8 g
Type
reactant
Smiles
C(=C)C1=CC(=C(C(=O)[O-])C=C1)C
Step Five
Name
4-vinyl-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC(=C(C(=O)[O-])C=C1)C
Step Six
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
three-necked, round bottomed flask equipped with a reflux condenser, nitrogen inlet, addition funnel and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional two hours
Duration
2 h
WASH
Type
WASH
Details
The aqueous phase was rinsed with ether (2×50 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with 1 M sodium hydroxide (3×50 mL)
WASH
Type
WASH
Details
were rinsed with pentane
CUSTOM
Type
CUSTOM
Details
formed a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was removed from the aqueous phase
WASH
Type
WASH
Details
by rinsing with ether (2×50 mL)
WASH
Type
WASH
Details
the combined organic phases were rinsed with saturated sodium bicarbonate solution (3×50 mL)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)CC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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